(1-ethyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol
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Overview
Description
(1-ethyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol: is an organic compound that features both an imidazole ring and a methoxyphenyl group The imidazole ring is a five-membered planar ring containing two nitrogen atoms, while the methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of an imidazole derivative with a methoxyphenyl compound under suitable conditions. For example, the reaction of 2-lithio-1-ethylimidazole with 4-methoxybenzaldehyde can yield the desired product . Another method involves the use of Grignard reagents, where 2-formyl-1-ethylimidazole reacts with 4-methoxyphenylmagnesium bromide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (1-ethyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups under electrophilic or nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.
Substitution: Reagents like halogens or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of (1-ethyl-1H-imidazol-2-yl)(4-methoxyphenyl)ketone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, (1-ethyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in drug development due to its ability to interact with biological targets. It can be used as a lead compound for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (1-ethyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
- (1-methyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol
- (1-ethyl-1H-imidazol-2-yl)(4-hydroxyphenyl)methanol
- (1-ethyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol
Uniqueness: (1-ethyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol is unique due to the presence of both the ethyl group on the imidazole ring and the methoxy group on the phenyl ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-ethylimidazol-2-yl)-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-15-9-8-14-13(15)12(16)10-4-6-11(17-2)7-5-10/h4-9,12,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYXRZIUENQRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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